N-[(Adamantan-1-YL)methyl]-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a pyrazolo[1,5-a]pyrimidine scaffold.
- It bears substituents at various positions: an adamantane group (Adamantan-1-YL) linked to the nitrogen atom, a methyl group (CH₃) attached to the adamantane, a chlorine atom (Cl) at position 3, a methoxy group (OCH₃) at position 2 of the phenyl ring, and a trifluoromethyl group (CF₃) at position 7.
- The compound’s intricate structure suggests potential interesting properties and applications.
Preparation Methods
- Synthetic routes:
- Reaction conditions and industrial production methods:
- Detailed industrial-scale production methods are not widely documented, but research on scalable synthesis is ongoing.
Chemical Reactions Analysis
- Reactions:
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Specific reagents and conditions would depend on the desired modifications.
- Major products:
- These would vary based on the specific reactions carried out.
Scientific Research Applications
- Chemistry:
- Potential use as a building block for novel materials due to its unique structure.
- Biology and medicine:
- Limited information exists, but exploration of its biological activity is warranted.
- Industry:
- Its potential as a precursor for functional materials or pharmaceuticals is intriguing.
Mechanism of Action
- Currently, detailed information on its mechanism of action is scarce.
- Further research is needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds:
- Highlighting uniqueness:
- The combination of adamantane, phenyl, and pyrazolo[1,5-a]pyrimidine moieties sets this compound apart.
ACHMINACA: (N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a related synthetic cannabinoid .
- Highlighting uniqueness:
Properties
Molecular Formula |
C26H30ClF3N4O2 |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H30ClF3N4O2/c1-36-19-5-3-2-4-17(19)18-9-20(26(28,29)30)34-23(32-18)21(27)22(33-34)24(35)31-13-25-10-14-6-15(11-25)8-16(7-14)12-25/h2-5,14-16,18,20,32H,6-13H2,1H3,(H,31,35) |
InChI Key |
NVRQHMCDODCLHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(N3C(=C(C(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)Cl)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.